5-(Benzyloxy)pyridine-2-carbaldehyde
Overview
Description
5-(Benzyloxy)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties
The study of specific solute-solvent interactions and the influence of electron donor-acceptor substituents on novel heterocyclic compounds, including those similar to 5-(Benzyloxy)pyridine-2-carbaldehyde, reveals that the absorption and emission properties depend on the substituents present. This highlights its potential in photophysical applications where modifications can tailor its optical properties (Patil et al., 2010).
Synthetic Intermediates
An efficient method for synthesizing β-benzyl-substituted five-membered heterocyclic carbaldehydes through direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been developed. This process, potentially applicable to compounds like this compound, provides a library of highly selective functionalized products, indicating its use as synthetic intermediates in organic synthesis (Reddy et al., 2020).
Ligand Synthesis
The acid-catalyzed reactions of specific aniline derivatives with dialdehydes, including those structurally related to this compound, have been studied, leading to the synthesis of planar benzazaphospholes characterized by their π-rich σ2P ligand properties. This suggests its application in the synthesis of complex ligands for catalysis and materials science (Niaz et al., 2013).
Coordination Chemistry
In coordination chemistry, the use of pyridine-carbaldehyde oximes, structurally akin to this compound, has led to the formation of novel zinc(II) complexes, demonstrating the compound's potential as a precursor in the synthesis of metal-organic frameworks and coordination compounds (Konidaris et al., 2009).
Novel Multicomponent Reactions
A novel approach to tetrahydro-pyrrolo[3,4-b]pyridine-5-one via a one-pot five-component synthesis, utilizing components similar to this compound, was developed. This showcases the compound's potential in facilitating complex multicomponent reactions for the synthesis of drug-like compounds (Liu et al., 2015).
Mechanism of Action
Target of Action
A related compound, sn (ii) pyridine-2-carboxaldehyde thiosemicarbazone complex, has been shown to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .
Mode of Action
It’s likely that it interacts with its targets through a similar mechanism as other pyridine-2-carboxaldehyde compounds, which involves the formation of complexes with nontoxic metals .
Biochemical Pathways
Related compounds have been shown to affect pathways involving dna, apoptosis, and the activities of certain proteins .
Result of Action
Related compounds have been shown to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .
Biochemical Analysis
Biochemical Properties
5-(Benzyloxy)pyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amines, forming Schiff bases, which serve as bidentate ligands . These interactions are crucial in coordination chemistry and pharmaceuticals, where this compound acts as a precursor to other compounds .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophilic amines can lead to the formation of Schiff bases, which may impact cellular functions by altering enzyme activities and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form Schiff bases with nucleophilic amines. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . The compound’s aldehyde functional group is subject to nucleophilic attack, which is a key aspect of its reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in research and potential therapeutic uses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Properties
IUPAC Name |
5-phenylmethoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGDAAQLLDHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496281 | |
Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59781-08-7 | |
Record name | 5-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59781-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzyloxy)pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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